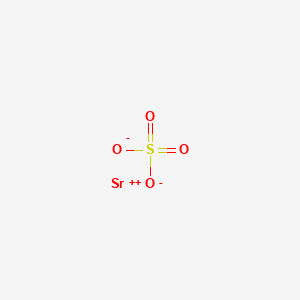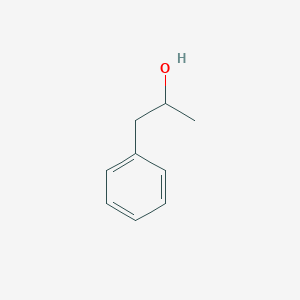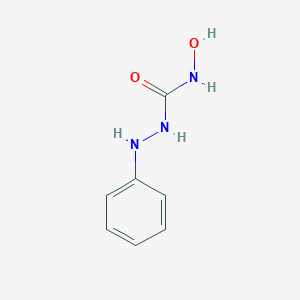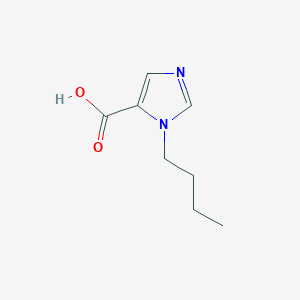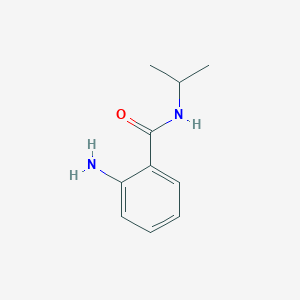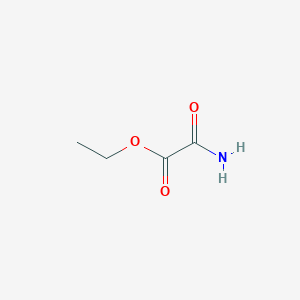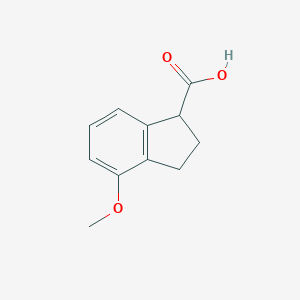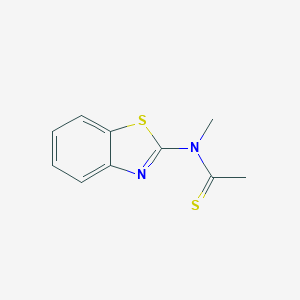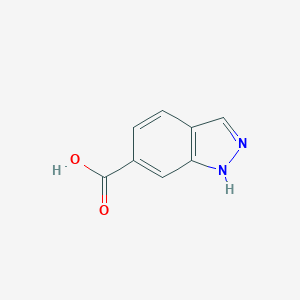
Sodium 2-(1H-indol-3-yl)acetate
説明
Sodium 2-(1H-indol-3-yl)acetate, also known as 3-Indoleacetic acid sodium, Indole-3-acetic acid sodium, or 3-IAA sodium, is an endogenous metabolite . It has a molecular formula of C10H8NNaO2 and a molecular weight of 197.17 g/mol .
Synthesis Analysis
While specific synthesis methods for Sodium 2-(1H-indol-3-yl)acetate were not found in the search results, related compounds have been synthesized through various methods. For instance, 2-((1H-Indol-3-yl)thio/sulfinyl)acetohydrazides have been synthesized through reactions involving hydrazides and arylsulfonyl chlorides . Another study reported an efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates, starting from 2-chlorobenzoic acids .Molecular Structure Analysis
The molecular structure of Sodium 2-(1H-indol-3-yl)acetate can be represented by the canonical SMILES stringC1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] . The InChI representation is InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 . Physical And Chemical Properties Analysis
Sodium 2-(1H-indol-3-yl)acetate has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 2. The exact mass and monoisotopic mass are both 197.04527278 g/mol. The topological polar surface area is 55.9 Ų. It has a heavy atom count of 14 and a complexity of 210 .科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . Sodium 2-(1H-indol-3-yl)acetate can be used in the synthesis of these derivatives, which play a crucial role in cell biology . They are used in the treatment of cancer cells, microbes, and various disorders in the human body .
Construction of Alkaloids
Indoles are a significant heterocyclic system in alkaloids . Sodium 2-(1H-indol-3-yl)acetate can be used in the construction of indoles as a moiety in selected alkaloids .
Antimycobacterial Activity
Sodium 2-(1H-indol-3-yl)acetate derivatives have shown promising results in in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
Biological Activities
Indole derivatives, which can be synthesized using Sodium 2-(1H-indol-3-yl)acetate, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis of Naproxen Derivative
Sodium 2-(1H-indol-3-yl)acetate can be used in the reaction between tryptamine and naproxen to obtain a new naproxen derivative . This derivative could combine the broad-spectrum antiviral activity of naproxen with its well-known anti-inflammatory action .
Anti-Inflammatory and Analgesic Activities
Certain Sodium 2-(1H-indol-3-yl)acetate derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Safety and Hazards
While specific safety and hazard information for Sodium 2-(1H-indol-3-yl)acetate was not found in the search results, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis, pharmacological evaluation, and molecular docking studies of N-arylsulfonohydrazides . Another paper presents an improved synthesis of 1-acetyl-1H-indol-3-yl acetates . These papers could provide further insights into the properties and potential applications of Sodium 2-(1H-indol-3-yl)acetate and related compounds.
作用機序
Target of Action
Sodium 2-(1H-indol-3-yl)acetate, also known as Sodium Indole-3-acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating a broad range of potential targets. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound interacts with its targets in a way that modulates their function . This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor to influence signal transduction pathways.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of inflammatory mediators .
Pharmacokinetics
Its solubility in water, dmso, and ethanol suggests that it may be well-absorbed and could potentially reach its targets effectively.
Result of Action
The molecular and cellular effects of Sodium 2-(1H-indol-3-yl)acetate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, its potential anti-inflammatory activity could result in reduced production of inflammatory mediators .
Action Environment
The action, efficacy, and stability of Sodium 2-(1H-indol-3-yl)acetate could be influenced by various environmental factors. For instance, it should be stored under inert gas and conditions to avoid air and heat , suggesting that exposure to these factors could affect its stability and, consequently, its action and efficacy.
特性
IUPAC Name |
sodium;2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSPWCVTJRFZEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036174 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1H-indol-3-yl)acetate | |
CAS RN |
6505-45-9 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



